molecular formula C7H8N2O4S B103893 2-Methyl-5-nitrobenzenesulfonamide CAS No. 6269-91-6

2-Methyl-5-nitrobenzenesulfonamide

Cat. No. B103893
CAS RN: 6269-91-6
M. Wt: 216.22 g/mol
InChI Key: CLXWMMGXFSZUNP-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfonamide (2-MNBSA) is a versatile and widely used chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 201.2 g/mol and a melting point of 119-122°C. 2-MNBSA is soluble in water and organic solvents, and has a wide range of uses in the chemical, pharmaceutical, and biological sciences.

Scientific Research Applications

Versatility in Synthesis of Secondary Amines

2-Methyl-5-nitrobenzenesulfonamide, closely related to 2- and 4-Nitrobenzenesulfonamides, is used in the smooth alkylation of primary amines to produce N-alkylated sulfonamides. These sulfonamides can then be converted to secondary amines, highlighting their role in synthesizing various amine compounds with high yields (Fukuyama, Jow, & Cheung, 1995).

Applications in Cancer Research

Nitrobenzenesulfonamides, including derivatives similar to this compound, have been studied as potential hypoxic cell selective cytotoxic agents for cancer treatment. Their ability to selectively target hypoxic cancer cells in laboratory settings shows promise in therapeutic applications (Saari et al., 1991).

Chemical Transformations and Synthesis

In the field of solid-phase synthesis, polymer-supported benzenesulfonamides derived from compounds like this compound are used as intermediates for various chemical transformations. This includes creating a range of diverse chemical scaffolds, underscoring the molecule's importance in chemical synthesis (Fülöpová & Soural, 2015).

Exploration in Quantum Chemistry and Molecular Dynamics

Research in quantum chemistry and molecular dynamics has utilized derivatives of nitrobenzenesulfonamides to study the adsorption and corrosion inhibition properties on iron surfaces. This highlights its application in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Biological Activities and Biofilm Inhibition

Recent studies have synthesized new derivatives of nitrobenzenesulfonamides to test their biological activities, particularly in inhibiting bacterial biofilms. This research opens potential avenues in developing new antibacterial agents (Abbasi et al., 2020).

Mechanism of Action

Target of Action

2-Methyl-5-nitrobenzenesulfonamide is primarily used as a chemical reagent in the synthesis of inhibitors of cancer-related carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

It is known that sulfonamides, a group of compounds to which this compound belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibits the production of DNA in bacteria, thereby preventing their growth and proliferation .

Biochemical Pathways

The compound interferes with the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, effectively inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

It is known that the compound is sparingly soluble in chloroform and slightly soluble in methanol . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of other compounds that can enhance its solubility.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis . This makes it a valuable tool in the synthesis of inhibitors used in anti-tumor therapy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose its efficacy at higher temperatures. Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its bioavailability and, consequently, its efficacy .

Safety and Hazards

When handling 2-Methyl-5-nitrobenzenesulfonamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

It is known that it plays a role in the synthesis of inhibitors of cancer-related carbonic anhydrase This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions

Cellular Effects

Given its role in the synthesis of inhibitors of cancer-related carbonic anhydrase , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWMMGXFSZUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283866
Record name 2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6269-91-6
Record name 6269-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round bottom flask under nitrogen was placed commercially available 2-methyl-5-nitrobenzene sulphonyl chloride (2.36 g, 10.0 mmol) and 75 L dry ethyl ether was added. The solution was cooled to 0° C. and concentrated ammonium hydroxide (10 mL) was added. After stirring overnight, the mixture was filtered and then diluted with dichloromethane (150 mL). The organic layer was separated and dried over MgSO4. The solution was then concentrated to afford 820 mg of the title compound as a white solid (38%): 1HNMR (DMSO-d6) δ8.61 (d, J=2.5 Hz, 1H), 8.35 (dd, J=8 Hz, 2.5 Hz, 1H), 7.79 (br s, 2H), 7.70 (d, J=8 Hz, 1H), 2.71 (s, 3H).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
75 L
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-methyl-5-nitrobenzenesulfonamide and how do they influence its crystal structure?

A1: this compound (C₇H₈N₂O₄S) exhibits a notable structural feature: the nitro group is twisted by 9.61° relative to the benzene ring. [] This twist influences the molecule's packing in its crystal form. The crystal structure reveals that molecules of this compound are linked together by N—H⋯O and N—H⋯(O,O) hydrogen bonds. These hydrogen bonds, formed between the amino and sulfonyl groups of neighboring molecules, contribute to the formation of layers within the crystal structure. These layers are oriented parallel to the (001) plane. []

Q2: How is this compound utilized in the context of pharmaceutical research and development?

A2: this compound serves as a crucial starting material in the synthesis of pazopanib dimer. [] This dimer is particularly valuable as an impurity comparison product in the development and quality control of pazopanib, a medication used in cancer treatment. The established synthetic route utilizing this compound offers a novel and efficient method for preparing high-purity pazopanib dimer. This is essential for ensuring the accuracy of analysis and purity assessment during drug development. []

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